Synthesis of 1-(beta-N-2-Pyridylcarbonylaminoethyl)indane
Synthesis of 1-(beta-N-2-Pyridylcarbonylaminoethyl)indane
An In-Depth Technical Guide to the Synthesis of N-(2-(indan-1-yl)ethyl)picolinamide
Executive Summary
The picolinamide functional group is a privileged scaffold in medicinal chemistry and materials science, valued for its unique coordination properties and its presence in numerous biologically active compounds. This guide provides a comprehensive, in-depth technical overview of a robust synthetic strategy for N-(2-(indan-1-yl)ethyl)picolinamide, a molecule combining the picolinamide moiety with a bioactive indane framework. As a senior application scientist, this document moves beyond a simple recitation of steps, focusing instead on the underlying chemical principles, the rationale for methodological choices, and the establishment of self-validating protocols. We will explore the synthesis through a logical retrosynthetic analysis, detailing the preparation of key precursors—1-(2-aminoethyl)indane and activated picolinic acid—and culminating in their efficient coupling. This guide is designed for researchers, scientists, and drug development professionals, offering both field-proven protocols and the expert insights necessary for their successful adaptation and implementation.
Retrosynthetic Analysis and Strategic Overview
The foundation of an efficient chemical synthesis lies in a logical retrosynthetic analysis. The target molecule, N-(2-(indan-1-yl)ethyl)picolinamide, is an amide. The most direct and reliable disconnection is at the amide C-N bond. This cleavage reveals two primary building blocks: the amine precursor, 1-(2-aminoethyl)indane , and the carboxylic acid precursor, picolinic acid (pyridine-2-carboxylic acid).
Caption: Overall synthetic workflow.
Synthesis of Precursor 1: 1-(2-aminoethyl)indane
The synthesis of 1-(2-aminoethyl)indane begins with indene, a readily available and inexpensive starting material. The strategy involves the introduction of a two-carbon chain with a terminal nitrogen functionality, which is subsequently reduced to the primary amine.
Causality Behind Experimental Choices:
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Starting Material: Indene is selected for its acidic C-H bond at the 1-position, which can be easily deprotonated by a strong base like n-butyllithium (n-BuLi).
-
Carbon Chain Extension: Chloroacetonitrile is an ideal electrophile. It introduces the required two-carbon backbone and a nitrile group in a single step. The nitrile is a stable functional group that is readily reduced to a primary amine in a later step.
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Reduction: Catalytic hydrogenation using rhodium on alumina (Rh/Al₂O₃) is a powerful method for reducing both the double bond of the indene ring system and the nitrile group simultaneously to yield the saturated indane ring and the primary amine, respectively. [1]
Detailed Experimental Protocol: Synthesis of 1-(2-aminoethyl)indane
[1] Step 2.1: Synthesis of 3-Cyanomethylindene
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To a flame-dried, nitrogen-purged round-bottom flask, add dry tetrahydrofuran (THF, 2 mL) and cool to -78 °C using a dry ice/acetone bath.
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Add indene (2 mL, 17.2 mmol) to the flask.
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Slowly add n-butyllithium (6.87 mL of a 2.5M solution in hexane, 17.2 mmol) dropwise. The solution will typically develop a deep red or orange color, indicating the formation of the indenyl anion.
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Allow the solution to warm to ambient temperature and stir for 15 minutes.
-
Re-cool the solution to -78 °C.
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In a separate flask, prepare a solution of chloroacetonitrile (1.09 mL, 17.2 mmol) in dry THF (2 mL) and cool to -78 °C.
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Transfer the indenyl anion solution via syringe to the chloroacetonitrile solution at -78 °C.
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After the addition is complete, allow the reaction to proceed for 1-2 hours at this temperature.
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Quench the reaction by adding saturated aqueous ammonium chloride solution.
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Dilute the mixture with diethyl ether (200 mL) and wash sequentially with 1M HCl and saturated sodium bicarbonate solution.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude residue by silica gel column chromatography (eluent: 10% ethyl acetate in hexane) to yield 3-cyanomethylindene.
Step 2.2: Reduction to 1-(2-aminoethyl)indane
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Dissolve 3-cyanomethylindene (310 mg, 2.0 mmol) in a 10% solution of concentrated ammonium hydroxide in absolute ethanol.
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Add 5% rhodium on alumina catalyst (60 mg).
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Place the mixture in a Parr hydrogenation apparatus and shake under a hydrogen atmosphere (40 psi) overnight.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
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Evaporate the filtrate to dryness in vacuo.
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Purify the residue by silica gel column chromatography (eluent: 93:7:0.7 CH₂Cl₂:MeOH:NH₄OH) to provide pure 1-(2-aminoethyl)indane.
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Step 2.1 | ||||
| Indene | 116.16 | 2 mL (1.99 g) | 17.2 | 1.0 |
| n-Butyllithium | 64.06 | 6.87 mL (2.5M) | 17.2 | 1.0 |
| Chloroacetonitrile | 75.50 | 1.09 mL (1.30 g) | 17.2 | 1.0 |
| Step 2.2 | ||||
| 3-Cyanomethylindene | 155.20 | 310 mg | 2.0 | 1.0 |
| 5% Rh/Al₂O₃ | - | 60 mg | - | - |
Table 1: Reagents for the synthesis of 1-(2-aminoethyl)indane.
Activation of Precursor 2: Picolinic Acid
To facilitate amide bond formation, the carboxylic acid of picolinic acid must be activated to enhance its electrophilicity. Two highly effective and widely adopted strategies are presented: conversion to the acyl chloride and in-situ activation using modern peptide coupling reagents.
Method A: Synthesis of Picolinoyl Chloride
This classical approach involves converting the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂). [2][3]The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF), which forms the Vilsmeier reagent in situ, the true catalytic species.
Detailed Experimental Protocol: Synthesis of Picolinoyl Chloride Hydrochloride [2][3]1. Suspend picolinic acid (e.g., 10.0 g) in toluene (150 mL) in a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ byproducts). 2. Add a catalytic amount of DMF (3 drops). 3. Add thionyl chloride (17.7 mL) to the suspension. 4. Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution. 5. After the reaction is complete, cool the mixture and evaporate it to dryness under reduced pressure to remove excess thionyl chloride and toluene. 6. Add fresh toluene and evaporate again to ensure complete removal of residual SOCl₂. The resulting picolinoyl chloride hydrochloride is often a crystalline solid and can be used directly in the next step without further purification. [2][4]
Method B: In-Situ Activation with Coupling Reagents
Modern peptide coupling reagents offer a milder and often more efficient alternative to acyl chlorides. [5][6]Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) convert the carboxylic acid into a highly reactive OAt-active ester in situ. This method avoids the handling of corrosive thionyl chloride and the generation of acidic byproducts.
Rationale for Choice:
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Efficiency: HATU is known for its high coupling efficiency and rapid reaction times, even with sterically hindered substrates. [6]* Reduced Racemization: For chiral amines, HATU is superior at minimizing epimerization compared to many other reagents. [5]* Mild Conditions: The reaction proceeds at room temperature in the presence of a non-nucleophilic organic base, making it compatible with a wide range of functional groups.
Final Convergent Step: Amide Bond Formation
This final stage brings together the two precursors to form the target molecule. The chosen protocol will depend on the activation method used in the previous section.
Protocol 4.1: Coupling using Picolinoyl Chloride
This protocol utilizes the highly reactive picolinoyl chloride synthesized in Method 3A. The reaction is a nucleophilic acyl substitution where the amine nitrogen of 1-(2-aminoethyl)indane attacks the electrophilic carbonyl carbon of the acyl chloride.
Caption: Mechanism for amide formation via acid chloride.
Detailed Experimental Protocol:
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Dissolve 1-(2-aminoethyl)indane (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or THF in a flask under a nitrogen atmosphere.
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Add a non-nucleophilic base, such as triethylamine (TEA, 1.2-1.5 eq) or diisopropylethylamine (DIPEA), to the solution and cool to 0 °C in an ice bath. The base is crucial to neutralize the HCl byproduct generated during the reaction. [3][7]3. In a separate flask, dissolve the crude picolinoyl chloride hydrochloride (1.0-1.1 eq) in a minimal amount of dry DCM.
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Add the picolinoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.
-
Upon completion, dilute the reaction mixture with DCM and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure N-(2-(indan-1-yl)ethyl)picolinamide. [8]
Protocol 4.2: Coupling using HATU
This protocol provides a one-pot procedure starting directly from picolinic acid.
Detailed Experimental Protocol:
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In a round-bottom flask, dissolve picolinic acid (1.0 eq), 1-(2-aminoethyl)indane (1.0 eq), and HATU (1.1 eq) in an anhydrous polar aprotic solvent like DMF or NMP.
-
Add a non-nucleophilic base, typically DIPEA (2.0-3.0 eq), to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash extensively with water and brine to remove the DMF and water-soluble byproducts.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Reagent | MW ( g/mol ) | Protocol 4.1 (eq) | Protocol 4.2 (eq) |
| 1-(2-aminoethyl)indane | 161.24 | 1.0 | 1.0 |
| Picolinic Acid | 123.11 | - | 1.0 |
| Picolinoyl Chloride HCl | 178.01 | 1.0-1.1 | - |
| Triethylamine (TEA) | 101.19 | 1.2-1.5 | - |
| HATU | 380.23 | - | 1.1 |
| DIPEA | 129.24 | - | 2.0-3.0 |
Table 2: Stoichiometry for Final Coupling Reactions.
Purification and Characterization
The final product, N-(2-(indan-1-yl)ethyl)picolinamide, should be purified to a high degree for any subsequent applications.
-
Purification: Flash column chromatography on silica gel is the standard method. A gradient elution system, typically starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is effective.
-
Characterization: The identity and purity of the final compound must be confirmed by a suite of spectroscopic techniques.
-
¹H and ¹³C NMR: Will confirm the covalent structure of the molecule, showing characteristic peaks for the indane and pyridine rings, the ethyl linker, and the amide functionality. Variable temperature NMR may be useful to study cis/trans isomerism around the amide bond. [3] * Infrared (IR) Spectroscopy: Will show a strong carbonyl (C=O) stretch for the amide group, typically around 1660-1680 cm⁻¹, and an N-H stretch around 3300 cm⁻¹. [9] * Mass Spectrometry (MS): Will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. [3]
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Conclusion
This guide has detailed a robust and logical synthetic pathway to N-(2-(indan-1-yl)ethyl)picolinamide, grounded in established and reliable organic chemistry principles. By breaking the synthesis into the preparation of two key precursors followed by a convergent coupling step, this strategy ensures flexibility and high purity. We have presented both classical (acyl chloride) and modern (coupling agent) methods for the crucial amide bond formation, explaining the causality behind each choice to empower researchers to select the optimal path for their specific laboratory context and project goals. The protocols described herein are designed to be self-validating, providing a solid foundation for the synthesis of this and structurally related molecules.
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Scribd. Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. [Link]
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